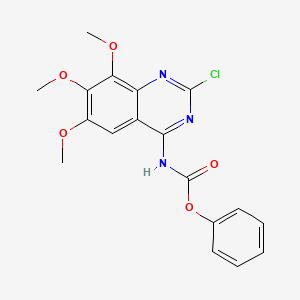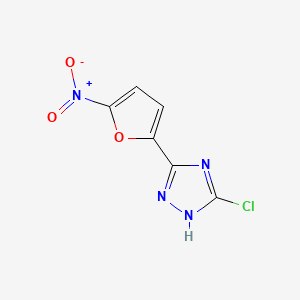
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chloro group and a nitrofuryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria . Its derivatives have been studied for their activity against resistant strains of bacteria, making it a promising candidate for developing new antibiotics.
Industry: In the industrial sector, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Wirkmechanismus
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another triazole derivative with broad-spectrum antimicrobial activity.
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and use in energetic materials.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a nitrofuryl group allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications.
Eigenschaften
CAS-Nummer |
41735-54-0 |
|---|---|
Molekularformel |
C6H3ClN4O3 |
Molekulargewicht |
214.56 g/mol |
IUPAC-Name |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
InChI-Schlüssel |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


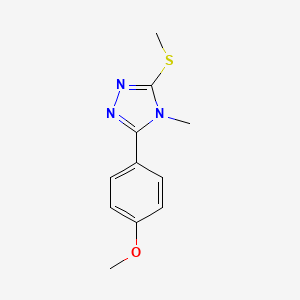
![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)

![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

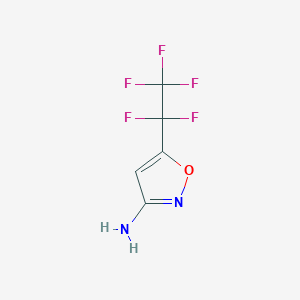
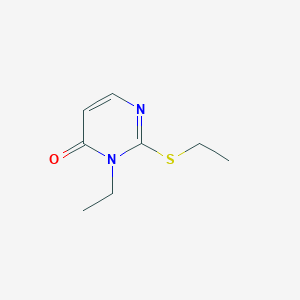

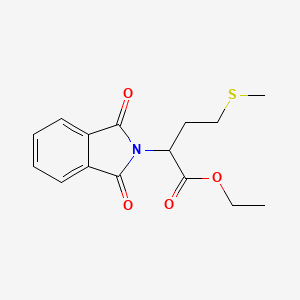
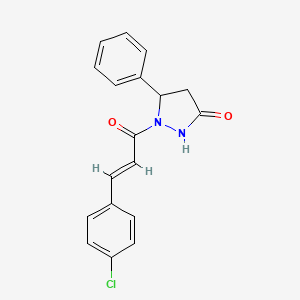
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
